molecular formula C12H22ClN3O4Si B13847031 (aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol

(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol

Cat. No.: B13847031
M. Wt: 335.86 g/mol
InChI Key: OBBGZXFKKHAEKW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

    Chlorination: The chloro group can be introduced through chlorination using thionyl chloride or phosphorus pentachloride.

    Silylation: The silyl ether moiety can be introduced by reacting the hydroxyl group with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

The biological activity of (aS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is attributed to its interactions with cellular components:

  • Bioreduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive species that can interact with DNA and proteins.
  • Nucleophilic Substitution : The chloro group can react with nucleophiles, forming covalent bonds with biomolecules.
  • Cell Membrane Permeability : The silyl ether enhances the compound's ability to penetrate biological membranes.

Applications in Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its ability to interact with bacterial cell walls and membranes makes it a candidate for developing new antibiotics.
  • Anticancer Research : Studies have indicated that the nitro group can be reduced within cancer cells, leading to cytotoxic effects. This property is being explored for designing targeted cancer therapies.
  • Drug Delivery Systems : The silyl ether moiety enhances solubility, making it suitable for formulating drug delivery systems where improved bioavailability is desired.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, (aS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol was tested against various bacterial strains. The results demonstrated significant antibacterial activity, suggesting its potential use in treating bacterial infections.

Case Study 2: Targeted Cancer Therapy

Research conducted by the American Association for Cancer Research investigated the compound's effects on cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the generation of reactive oxygen species upon bioreduction of the nitro group.

Comparative Analysis Table

Application AreaMechanism of ActionPotential Benefits
AntimicrobialDisruption of cell wall integrityDevelopment of new antibiotics
AnticancerInduction of apoptosis via reactive intermediatesTargeted therapy with reduced side effects
Drug DeliveryEnhanced solubility and membrane permeabilityImproved bioavailability

Mechanism of Action

The mechanism of action of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. The silyl ether moiety can enhance the compound’s stability and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol
  • (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-propanol
  • (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-butanol

Uniqueness

The uniqueness of (alphaS)-2-Chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the silyl ether moiety enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

Biological Activity

(aS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is a complex organic compound with significant potential in various fields, including medicinal chemistry and biological research. Its structure features a chloro group, a nitro group, and a silyl ether moiety, which contribute to its unique biological activities and applications.

The molecular formula of this compound is C₁₂H₂₂ClN₃O₄Si, with a molecular weight of 335.86 g/mol. It is characterized by the following structural features:

  • Chloro Group : Imparts reactivity through nucleophilic substitution.
  • Nitro Group : Can undergo bioreduction to form reactive intermediates.
  • Silyl Ether Moiety : Enhances stability and solubility in biological systems.

The biological activity of (aS)-2-Chloro-α-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol is primarily attributed to its interaction with cellular components:

  • Bioreduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive species that can interact with DNA and proteins.
  • Nucleophilic Substitution : The chloro group can react with nucleophiles, forming covalent bonds with biomolecules.
  • Cell Membrane Permeability : The silyl ether enhances the compound's ability to penetrate biological membranes, facilitating its uptake by cells.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit antimicrobial activities. For instance, related compounds have shown effectiveness against various pathogens, including bacteria and protozoa. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have explored the potential of imidazole derivatives as anticancer agents. The compound's ability to disrupt microtubule dynamics makes it a candidate for further investigation in cancer therapy.

CompoundActivityIC₅₀ (µM)Mechanism
(aS)-2-Chloro...Antiproliferative52 (MCF-7)Microtubule disruption
Related ImidazolesAntimicrobialN/AMembrane disruption

Case Studies

Several studies have reported on the biological activity of similar imidazole compounds:

  • Antiproliferative Effects : A study demonstrated that imidazole derivatives can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compounds targeted tubulin and induced multinucleation, indicative of mitotic catastrophe .
  • Antiprotozoal Activity : Research on 2-nitroimidazole derivatives showed promising results against Trichomonas vaginalis, highlighting their potential as antiprotozoal agents. These studies suggest that modifications to the imidazole structure can enhance efficacy while reducing toxicity .

Properties

Molecular Formula

C12H22ClN3O4Si

Molecular Weight

335.86 g/mol

IUPAC Name

(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3/t9-/m0/s1

InChI Key

OBBGZXFKKHAEKW-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](CN1C=C(N=C1Cl)[N+](=O)[O-])O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.